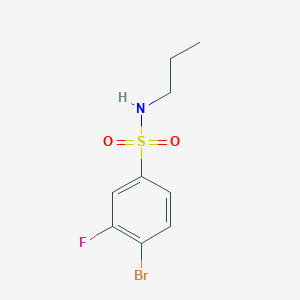

4-Bromo-3-fluoro-N-propyl-benzenesulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

4-bromo-3-fluoro-N-propylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrFNO2S/c1-2-5-12-15(13,14)7-3-4-8(10)9(11)6-7/h3-4,6,12H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPUCFWMCCARHHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNS(=O)(=O)C1=CC(=C(C=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrFNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of 4-Bromo-3-fluoro-N-propyl-benzenesulfonamide

Structural Analysis, Synthetic Methodology, and Medicinal Utility

Executive Summary

4-Bromo-3-fluoro-N-propylbenzenesulfonamide is a high-value halogenated sulfonamide scaffold used primarily as an intermediate in the synthesis of pharmaceutical agents. Its structural architecture combines three distinct functional handles: a sulfonamide core (pharmacophore), a bromine substituent (cross-coupling handle), and a fluorine atom (bioisostere/metabolic blocker). This guide details its physicochemical profile, validated synthetic protocols, and strategic utility in Hit-to-Lead (H2L) optimization.

Part 1: Structural Architecture & Physicochemical Profile[1]

The molecule features a trisubstituted benzene ring.[1] The positioning of the halogens is critical for its reactivity profile.

| Property | Description | Impact on Drug Design |

| Core Scaffold | Benzenesulfonamide | Validated pharmacophore for carbonic anhydrase (CA) inhibition and antibacterial activity. |

| 4-Position (Para) | Bromine ( | Primary site for Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig). |

| 3-Position (Meta) | Fluorine ( | Modulates |

| N-Substituent | Increases lipophilicity ( |

Electronic Environment

-

Hammett Effects: The sulfonyl group (

) is strongly electron-withdrawing ( -

Fluorine Effect: The fluorine at the 3-position exerts a strong inductive withdrawing effect (

), further acidifying the sulfonamide

Part 2: Synthetic Methodology

The synthesis of 4-Bromo-3-fluoro-N-propylbenzenesulfonamide is typically achieved via nucleophilic attack of

Retrosynthetic Analysis

Detailed Experimental Protocol

Note: This protocol is designed for a 10 mmol scale. All steps should be performed in a fume hood.

Reagents:

-

4-Bromo-3-fluorobenzenesulfonyl chloride (

equiv) -

-Propylamine (

-

Triethylamine (

) or Pyridine ( -

Dichloromethane (

) (anhydrous)

Step-by-Step Procedure:

-

Preparation: Charge a round-bottom flask with 4-Bromo-3-fluorobenzenesulfonyl chloride (

, -

Base Addition: Add

( -

Amine Addition: Dilute

-propylamine ( -

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3) or LCMS.

-

Workup: Quench with

( -

Purification: Dry over

, filter, and concentrate in vacuo. If necessary, purify via recrystallization from Ethanol/Water or flash chromatography.

Visualization: Synthetic Workflow

Caption: Standard nucleophilic substitution workflow for sulfonamide formation.

Part 3: Reactivity & Functionalization (Divergent Synthesis)

This molecule is a "divergent intermediate." The bromine atom serves as a reactive handle, allowing the core to be elaborated into complex drug candidates.

1. Suzuki-Miyaura Cross-Coupling

The 4-Bromo substituent is an excellent partner for boronic acids.

-

Catalyst:

or -

Significance: Creates biaryl systems common in kinase inhibitors. The ortho-fluorine atom may slightly retard the rate due to sterics/electronics but generally remains compatible.

2. Buchwald-Hartwig Amination

Replacement of the bromine with an amine.

-

Catalyst:

+ XPhos. -

Significance: Introduces polarity and hydrogen bond donors/acceptors.

3. N-Alkylation

The sulfonamide nitrogen (

-

Conditions:

+ Alkyl Halide in DMF. -

Significance: Creates tertiary sulfonamides, removing the H-bond donor capability, which can improve blood-brain barrier (BBB) penetration.

Visualization: Reactivity Map

Caption: Divergent synthesis pathways utilizing the Br-handle and acidic N-H group.

Part 4: Medicinal Chemistry Applications[2][3][6][7][8]

1. Carbonic Anhydrase (CA) Inhibition

Primary sulfonamides (

2. Bioisosterism of Fluorine

The 3-Fluoro substituent is not merely decoration.

-

Metabolic Stability: It blocks the P450-mediated oxidation at the position ortho to the sulfonamide.

-

Conformation: The

bond prefers to be coplanar with the aromatic ring, potentially locking the conformation of the propyl chain via weak intramolecular interactions, reducing the entropic penalty of binding [2].

References

-

Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.

-

Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330.

-

BenchChem Protocols. Synthesis of N-(4-bromobenzenesulfonyl)benzamide. (General sulfonylation protocol adapted for propyl derivative).

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

Sources

Solubility profile of 4-Bromo-3-fluoro-N-propyl-benzenesulfonamide in organic solvents

An In-depth Technical Guide to the Solubility Profile of 4-Bromo-3-fluoro-N-propyl-benzenesulfonamide in Organic Solvents

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, determine, and interpret the solubility profile of 4-Bromo-3-fluoro-N-propyl-benzenesulfonamide in various organic solvents. Given the novelty of this specific compound and the absence of extensive published solubility data, this document emphasizes the foundational principles and robust experimental methodologies required to generate a reliable solubility profile.

Introduction: The Significance of a Solubility Profile

4-Bromo-3-fluoro-N-propyl-benzenesulfonamide is a substituted aromatic sulfonamide. The sulfonamide functional group is a cornerstone in medicinal chemistry, found in a wide array of therapeutic agents, including antibacterial, diuretic, and hypoglycemic drugs.[1] The solubility of such a compound is a critical physicochemical parameter that profoundly influences its behavior in both chemical and biological systems.[1] A comprehensive solubility profile is indispensable for:

-

Drug Discovery and Development: Affecting absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial for bioavailability and therapeutic efficacy.[1][2]

-

Process Chemistry: Guiding the selection of appropriate solvents for synthesis, purification, and formulation.

-

Analytical Method Development: Ensuring the compound remains in solution during analysis by techniques such as High-Performance Liquid Chromatography (HPLC).

This guide will provide the theoretical underpinnings and practical, step-by-step protocols for establishing the solubility profile of 4-Bromo-3-fluoro-N-propyl-benzenesulfonamide.

Theoretical Framework: Predicting Solubility Behavior

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[3][4] This means that substances with similar polarities are more likely to be soluble in one another. The molecular structure of 4-Bromo-3-fluoro-N-propyl-benzenesulfonamide—comprising a substituted aromatic ring, a sulfonamide group, and an N-propyl substituent—suggests a molecule of intermediate polarity.

Key structural features influencing its solubility include:

-

The Sulfonamide Moiety (-SO₂NH-): This group is polar and capable of acting as both a hydrogen bond donor (the N-H group) and acceptor (the oxygen atoms). This suggests potential solubility in polar, protic solvents.

-

The Aromatic Ring with Halogen Substituents (Bromo and Fluoro): The benzene ring itself is nonpolar, while the electronegative halogen atoms introduce polarity. This part of the molecule will contribute to solubility in solvents with some degree of aromatic character or moderate polarity.

-

The N-propyl Group (-CH₂CH₂CH₃): This alkyl chain is nonpolar and will enhance solubility in less polar or nonpolar solvents.

Based on these features, a hypothetical solubility trend can be predicted. The actual experimental determination is, however, essential for accurate characterization.

Experimental Determination of the Solubility Profile

The "gold standard" for determining the thermodynamic solubility of a compound is the shake-flask method.[5][6] This equilibrium-based method involves saturating a solvent with the solute and then measuring the concentration of the dissolved compound.

Recommended Organic Solvents for Profiling

A diverse range of solvents should be selected to cover a spectrum of polarities and chemical properties. A suggested list includes:

| Solvent | Polarity Index | Solvent Type |

| Hexane | 0.1 | Nonpolar |

| Toluene | 2.4 | Aromatic, Nonpolar |

| Dichloromethane | 3.1 | Halogenated |

| Acetone | 5.1 | Polar, Aprotic |

| Ethyl Acetate | 4.4 | Ester, Polar, Aprotic |

| Isopropanol | 3.9 | Polar, Protic |

| Ethanol | 4.3 | Polar, Protic |

| Methanol | 5.1 | Polar, Protic |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Polar, Aprotic |

Detailed Experimental Protocol: Shake-Flask Method

This protocol outlines the steps to determine the solubility of 4-Bromo-3-fluoro-N-propyl-benzenesulfonamide.

Step 1: Preparation of Saturated Solutions

-

Add an excess amount of solid 4-Bromo-3-fluoro-N-propyl-benzenesulfonamide to a series of vials, each containing a known volume (e.g., 2 mL) of the selected organic solvents. "Excess" ensures that undissolved solid remains after equilibrium is reached.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaker or agitator within a temperature-controlled environment (e.g., 25°C) to ensure constant temperature.

-

Agitate the samples for a sufficient time to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent.[6] It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been achieved, which is indicated by a constant solubility value over time.[6]

Step 2: Separation of Undissolved Solid

-

Once equilibrium is reached, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Filter the supernatant through a fine (e.g., 0.22 µm or 0.45 µm) syringe filter to remove all undissolved particles.[3][7] This step is critical to avoid artificially high solubility readings.

Step 3: Quantification by High-Performance Liquid Chromatography (HPLC) HPLC is a precise method for determining the concentration of the dissolved compound.[3][8]

-

Method Development: Develop a suitable reverse-phase HPLC method for 4-Bromo-3-fluoro-N-propyl-benzenesulfonamide. This will typically involve a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).[7][9]

-

Calibration Curve: Prepare a series of standard solutions of the compound in a suitable solvent (in which it is freely soluble) at known concentrations.[3] Inject these standards into the HPLC system and generate a calibration curve by plotting the peak area against concentration.

-

Sample Analysis: Dilute the filtered supernatant from the solubility experiments with the mobile phase to a concentration that falls within the range of the calibration curve.

-

Inject the diluted samples into the HPLC system and record the peak areas.

-

Calculate the concentration of the compound in the diluted samples using the calibration curve.

-

Multiply the calculated concentration by the dilution factor to determine the solubility of 4-Bromo-3-fluoro-N-propyl-benzenesulfonamide in each organic solvent.

Experimental Workflow Diagram

Caption: Workflow for solubility determination using the shake-flask method with HPLC analysis.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Hypothetical Solubility Data Table

The following table presents a hypothetical solubility profile for 4-Bromo-3-fluoro-N-propyl-benzenesulfonamide, based on the theoretical principles discussed earlier. This should be replaced with actual experimental data.

| Solvent | Polarity Index | Predicted Solubility (mg/mL) | Qualitative Solubility |

| Hexane | 0.1 | < 1 | Sparingly Soluble |

| Toluene | 2.4 | 1 - 10 | Slightly Soluble |

| Dichloromethane | 3.1 | 10 - 30 | Soluble |

| Ethyl Acetate | 4.4 | 30 - 100 | Freely Soluble |

| Acetone | 5.1 | > 100 | Very Soluble |

| Isopropanol | 3.9 | 10 - 30 | Soluble |

| Ethanol | 4.3 | 30 - 100 | Freely Soluble |

| Methanol | 5.1 | > 100 | Very Soluble |

| Dimethyl Sulfoxide (DMSO) | 7.2 | > 100 | Very Soluble |

Visualizing the Solubility Trend

A graphical representation of the solubility data can provide valuable insights into the relationship between solvent properties and solubility.

Caption: Predicted solubility trend of the compound with increasing solvent polarity.

Conclusion

The solubility profile of 4-Bromo-3-fluoro-N-propyl-benzenesulfonamide in organic solvents is a critical dataset for its development and application in various scientific fields. While theoretical predictions based on molecular structure provide initial guidance, rigorous experimental determination using robust methods like the shake-flask technique coupled with HPLC analysis is imperative. This guide provides the necessary framework for researchers to generate a comprehensive and reliable solubility profile, enabling informed decisions in drug development, chemical synthesis, and analytical science.

References

- Palmer, D. C. (Ed.). (2011). The Handbook of Solvents, 2nd Edition. ChemTec Publishing.

-

PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]

-

Martin, A., & Bustamante, P. (1989). The extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences, 78(8), 615-620. [Link]

-

Jouyban, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), 274-278. [Link]

-

U.S. EPA. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

-

Avdeef, A. (2019). A review of methods for solubility determination in biopharmaceutical drug characterization. Expert Opinion on Drug Discovery, 14(10), 967-984. [Link]

-

Ozturk, O., & Tuncel, T. (2011). Development and validation of a RP-HPLC method for determination of solubility of Furosemide. Marmara Pharmaceutical Journal, 15(3), 90-94. [Link]

-

Enamine. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]

-

Unknown. (2024, September 24). Solubility test for Organic Compounds. [Link]

-

Perlovich, G. L., & Raevsky, O. A. (2014). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data, 59(12), 4015-4023. [Link]

-

LibreTexts Chemistry. (2020, June 29). 8: Identification of Unknowns (Experiment). [Link]

-

Kerns, E. H., & Di, L. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 81(8), 3051-3058. [Link]

-

Bustamante, P., Escalera, B., Martin, A., & Selles, E. (2000). Thermodynamic study of the solubility of some sulfonamides in cyclohexane. Química Nova, 23(6), 769-772. [Link]

-

Bustamante, P., Ochoa, R., Reillo, A., & Escalera, B. (1995). Thermodynamic Study of the Solubility of Some Sulfonamides in Octanol, Water, and the Mutually Saturated Solvents. Journal of Pharmaceutical Sciences, 84(9), 1121-1127. [Link]

-

Biorelevant.com. (n.d.). Solubility Check in FaSSIF FeSSIF by HPLC. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 3. pharmaguru.co [pharmaguru.co]

- 4. chem.ws [chem.ws]

- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 6. tandfonline.com [tandfonline.com]

- 7. biorelevant.com [biorelevant.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

Safety data sheet (SDS) and handling precautions for fluorinated sulfonamides

An In-Depth Technical Guide to the Safe Handling of Fluorinated Sulfonamides

Introduction: The Double-Edged Sword of Fluorinated Sulfonamides

Fluorinated sulfonamides represent a pivotal class of organic compounds, demonstrating significant utility across the pharmaceutical and agrochemical industries.[1] The strategic introduction of fluorine atoms into the sulfonamide scaffold can dramatically enhance biological properties, leading to potent carbonic anhydrase inhibitors, herbicides, and pesticides.[1] However, the very feature that imparts this enhanced bioactivity—the carbon-fluorine (C-F) bond—also presents significant safety and environmental challenges. The C-F bond is one of the strongest in organic chemistry, rendering these molecules highly stable and resistant to degradation.[2]

This persistence places many fluorinated sulfonamides under the broader umbrella of per- and polyfluoroalkyl substances (PFAS), often dubbed "forever chemicals."[3][4] Their potential for environmental accumulation and adverse health effects necessitates a rigorous and informed approach to their handling.[5][6] This guide moves beyond mere procedural recitation, offering a deep dive into the causality behind safety protocols. It is designed for the discerning scientist and drug development professional, providing the technical acumen required to manage the risks and harness the potential of these powerful molecules responsibly.

Section 1: Deconstructing the Safety Data Sheet (SDS) for Fluorinated Sulfonamides

The Safety Data Sheet (SDS) is the cornerstone of chemical safety, yet it is often treated as a mere checklist. For fluorinated sulfonamides, a deeper interpretation is critical. An SDS is not just a document; it is a diagnostic tool. Let's dissect the key sections using a representative compound, Pentafluorobenzenesulfonamide, as an illustrative model.[7]

Hazard(s) Identification (SDS Section 2)

This section provides the immediate threat assessment. For many fluorinated sulfonamides, the hazards are acute and significant.

-

Classification: Typically, these compounds are classified as Harmful or Toxic if swallowed (Acute Toxicity, Oral), Causes skin irritation, and Causes serious eye irritation.[7][8] Some may also cause respiratory irritation.[7]

-

The "Why": The sulfonamide functional group can be reactive, and the presence of highly electronegative fluorine atoms can influence the molecule's interaction with biological tissues. Skin and eye irritation often stem from the compound's ability to disrupt cellular membranes or proteins upon contact. Respiratory irritation is a key concern for powdered or volatile compounds, as inhalation provides a direct route to sensitive lung tissue.

Table 1: Representative GHS Hazard Classification for a Fluorinated Sulfonamide

| Hazard Class | Category | Hazard Statement |

|---|---|---|

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[7] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[7][8] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[7][8] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[7] |

First-Aid Measures (SDS Section 4)

Speed and proper procedure are paramount. The advice is generally consistent across chemical irritants but must be followed without hesitation.

-

Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes, holding eyelids open.[8][9] The goal is physical removal of the substance to prevent further damage to the cornea.

-

Skin Contact: Wash off immediately with plenty of soap and water.[10] Remove contaminated clothing.[9] This is to wash away the irritant and prevent prolonged contact.

-

Inhalation: Move the person to fresh air.[11] If breathing is difficult, seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[12] Inducing vomiting can cause the corrosive or toxic substance to pass through the esophagus a second time, compounding the damage.

Handling and Storage (SDS Section 7)

This section dictates the day-to-day interaction with the chemical.

-

Handling: Avoid contact with skin and eyes and avoid the formation of dust and aerosols.[11] This necessitates the use of engineering controls and Personal Protective Equipment (PPE), as detailed in the following sections.

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[8] Some compounds may be moisture-sensitive.[7] Proper storage prevents degradation and accidental release.

Toxicological Information (SDS Section 11)

This section provides the health-risk narrative. While acute toxicity is often detailed, the long-term effects of fluorinated sulfonamides are an area of active research, largely due to their classification as PFAS.[3] Studies on related short-chain PFAS have shown potential for developmental toxicity and other adverse health effects.[5] The persistence of these molecules means that even small, repeated exposures could lead to bioaccumulation. This potential for long-term risk is the primary driver for adopting stringent, multi-layered safety protocols.

Section 2: The Scientist's Shield: Risk Assessment and the Hierarchy of Controls

An SDS provides the hazard data; a risk assessment translates that data into a practical safety plan for your specific experimental context. The most effective safety strategy is not simply wearing more PPE, but implementing a multi-layered defense based on the "Hierarchy of Controls."

Caption: The Hierarchy of Controls prioritizes safety strategies from most to least effective.

-

Elimination/Substitution: While often difficult in research, always question if a less hazardous, non-fluorinated, or less persistent sulfonamide analog could achieve the same experimental goal.

-

Engineering Controls: This is the most critical physical barrier in a laboratory setting. All work with fluorinated sulfonamides, especially solids that can become airborne, must be conducted in a certified chemical fume hood or a ventilated enclosure to prevent inhalation exposure.[13]

-

Administrative Controls: This involves codifying safe practices. Develop and strictly follow Standard Operating Procedures (SOPs). Ensure all personnel are trained on the specific hazards and handling procedures for these compounds.[14] Keep quantities stored in the lab to a minimum.

-

Personal Protective Equipment (PPE): PPE is the last line of defense, to be used in addition to, not in place of, other controls. It protects against residual contamination and unexpected events like spills.

Section 3: Field-Proven Protocols for Safe Handling

The following protocols are designed as self-validating systems. The causality behind each step is explained to foster a deep understanding of the safety rationale.

Protocol 3.1: Weighing and Dispensing Solid Fluorinated Sulfonamides

Objective: To accurately weigh a solid fluorinated sulfonamide while preventing the generation and inhalation of airborne particulates and minimizing dermal contact.

Methodology:

-

Preparation: Before bringing the chemical into the workspace, ensure the chemical fume hood or ventilated balance enclosure is operational and the work surface is clean. Assemble all necessary equipment (spatula, weigh paper/boat, secondary container).

-

Don PPE: Wear a laboratory coat, safety goggles with side shields, and two pairs of powder-free nitrile gloves (double-gloving).[13][15]

-

Perform Weighing: Conduct all weighing operations within the ventilated enclosure. Carefully open the primary container. Use a clean spatula to transfer the desired amount of solid to the weigh boat. Avoid any actions that could create dust, such as tapping the spatula on the container opening.

-

Container Management: Immediately and securely close the primary container after dispensing. This minimizes the release of any residual dust and protects the bulk material from atmospheric moisture.

-

Cleanup: Carefully wipe the spatula with a damp cloth or disposable wipe. Place the used weigh boat and wipe into a designated waste bag inside the fume hood. Decontaminate the balance and surrounding surfaces.

-

Doff PPE: Remove the outer pair of gloves and dispose of them before leaving the fume hood. Wash hands thoroughly after the procedure is complete.

Protocol 3.2: Preparing Solutions

Objective: To safely dissolve a weighed amount of fluorinated sulfonamide in a solvent, preventing splashes and vapor inhalation.

Methodology:

-

Preparation: All solution preparation must occur in a chemical fume hood. Ensure the appropriate solvent and glassware are ready.

-

Don PPE: Wear a laboratory coat, safety goggles, and double nitrile gloves. If there is a significant splash risk, a face shield should also be worn over the goggles.[16]

-

Add Solvent: Add the solvent to the receiving flask first.

-

Causality: Adding the solid to the liquid, rather than the other way around, reduces the chance of dust being ejected from the flask as the solvent is added.

-

-

Transfer Solid: Carefully add the pre-weighed solid to the solvent. This can be done by gently tapping the weigh boat or by using a powder funnel.

-

Dissolution: Cap the flask and mix using a magnetic stir plate or gentle swirling. If heating is required, use a temperature-controlled heating mantle and ensure the setup is secure. Avoid heating open vessels of volatile organic solvents.

-

Cleanup & Doffing: Dispose of any contaminated materials (e.g., weigh boat) in the designated waste stream. Remove outer gloves and wash hands.

Section 4: Emergency Procedures: A Plan for When Things Go Wrong

A swift, correct response to an emergency can be the difference between a minor incident and a serious injury.

Diagram: Spill Response Workflow

Caption: A decision workflow for responding to a chemical spill in the laboratory.

Protocol 4.1: Spill Cleanup

Objective: To safely clean and decontaminate a minor spill of a fluorinated sulfonamide. For any large or highly volatile spill, evacuate immediately and call emergency personnel.[9]

Methodology:

-

Alert & Isolate: Immediately alert personnel in the vicinity.[17] Restrict access to the spill area.

-

Don PPE: Put on a lab coat, safety goggles, and double nitrile gloves at a minimum. If the substance is a fine powder, a respirator (e.g., N95 or higher) may be necessary.[18]

-

Contain & Clean (Liquid Spill): Create a dike around the spill with an inert absorbent material like vermiculite or sand.[19] Work from the outside in, slowly adding more absorbent material until the liquid is fully absorbed.[17]

-

Contain & Clean (Solid Spill): Do NOT sweep the dry powder, as this will create dust. Gently cover the spill with damp paper towels to wet the powder.[20] Alternatively, use a spill absorbent that can suppress dust.

-

Collect Waste: Carefully scoop the absorbed liquid or wetted solid into a heavy-duty plastic bag or a sealable container.[20]

-

Decontaminate: Clean the spill surface with soap and water.[21] Collect the cleaning materials and rinse water for disposal as hazardous waste, as they may contain residual chemical.[17]

-

Dispose & Report: Label the waste container clearly and dispose of it through your institution's hazardous waste management program. Report the incident to your supervisor.

Section 5: Waste Disposal - Breaking the Contamination Cycle

Due to their extreme persistence, fluorinated sulfonamides cannot be disposed of via standard drains or municipal waste.[22] Improper disposal simply re-introduces these "forever chemicals" into the environment.[22]

-

Waste Segregation: All materials that have come into contact with fluorinated sulfonamides—including gloves, weigh boats, absorbent materials, and contaminated glassware—must be collected as hazardous waste.

-

Disposal Methods: The primary approved methods for PFAS-containing waste are high-temperature incineration or disposal in a certified hazardous waste landfill.[23][24] These methods are designed to either destroy the C-F bond through extreme heat or contain the waste to prevent environmental leaching.[23][25] Consult your institution's Environmental Health & Safety (EHS) office for specific, compliant disposal procedures.

Conclusion

Working with fluorinated sulfonamides requires a mindset of proactive prevention. Their unique chemical stability, a boon for their application, is also the root of their potential hazard. By understanding the "why" behind each safety protocol—from interpreting the SDS with a critical eye to implementing a robust hierarchy of controls—researchers can confidently and safely handle these compounds. Adherence to these principles not only protects the individual scientist but also demonstrates a commitment to environmental stewardship by preventing the release of these persistent substances.

References

- Rericha, Y., Cao, D., Truong, L., Simonich, M. T., Field, J. A., & Tanguay, R. L. (2022). Sulfonamide Functional Head on Short-Chain Perfluorinated Substance Drives Developmental Toxicity. iScience.

- ChemicalBook. (n.d.). Trifluoromethanesulfonamide - Safety Data Sheet.

- PMC. (n.d.). Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields.

- ACS Publications. (2025, May 25). Perfluoroalkane Sulfonamides and Derivatives, a Different Class of PFAS: Sorption and Microbial Biotransformation Insights. Environmental Science & Technology.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET: 2-Fluorobenzenesulfonamide.

- Cornelsen Group. (n.d.). Naming Conventions and Physical and Chemical Properties of Per- and Polyfluoroalkyl Substances (PFAS).

- Synquest Labs. (n.d.). Pentafluorobenzenesulfonamide - Safety Data Sheet.

- Epoc Enviro. (2023, September 19). A critical review of perfluoroalkyl and polyfluoroalkyl substances (PFAS) landfill disposal in the United States.

- Centers for Disease Control and Prevention (CDC). (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.

- University of California, Santa Cruz. (n.d.). 5.4.1.1 Incidental Spill Cleanup Procedures. Environment, Health and Safety.

- NICNAS. (2019, December 12). 6:2 Fluorotelomer sulfonamide surfactants: Environment tier II assessment.

- Florida State University. (n.d.). Chemical Emergencies, Exposures, and Spills. Environmental Health and Safety.

- Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance.

- PMC. (n.d.). Safe handling of hazardous drugs.

- American Chemical Society. (n.d.). Guide for Chemical Spill Response.

- Michigan State University. (2009, September 17). Standard Operating Procedure for a Chemical Spill.

- Merck Millipore. (n.d.). SAFETY DATA SHEET: PHENYLMETHYLSULFONYL FLUORIDE.

- MCF Environmental Services. (2023, December 27). Guidelines for Disposing of PFAs.

- Centers for Disease Control and Prevention (CDC). (n.d.). First Aid Procedures for Chemical Hazards. NIOSH.

- Asia Pacific Fire. (2022, December 19). PFAS waste disposal in the fire service – Part 1.

- Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.

- University of California, Los Angeles. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.

- Food Packaging Forum. (2020, January 6). ECHA recognizes PFBS as substance of very high concern.

- Environmental Working Group. (2020, July 15). Study: Disposal of PFAS Waste Increases Contamination.

- Questron Technologies. (n.d.). Top Precautions You Must Follow When Handling Corrosive Chemicals in the Lab.

- U.S. Environmental Protection Agency (EPA). (n.d.). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl.

- European Chemicals Agency (ECHA). (n.d.). Per- and polyfluoroalkyl substances (PFAS).

Sources

- 1. Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Per- and polyfluoroalkyl substances (PFAS) - ECHA [echa.europa.eu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. cornelsen.group [cornelsen.group]

- 5. pfascentral.org [pfascentral.org]

- 6. ECHA recognizes PFBS as substance of very high concern | Food Packaging Forum [foodpackagingforum.org]

- 7. synquestlabs.com [synquestlabs.com]

- 8. fishersci.com [fishersci.com]

- 9. safety.fsu.edu [safety.fsu.edu]

- 10. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 11. chemicalbook.com [chemicalbook.com]

- 12. merckmillipore.com [merckmillipore.com]

- 13. questron.ca [questron.ca]

- 14. artsci.usu.edu [artsci.usu.edu]

- 15. pppmag.com [pppmag.com]

- 16. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]

- 17. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]

- 18. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 19. qmul.ac.uk [qmul.ac.uk]

- 20. acs.org [acs.org]

- 21. egr.msu.edu [egr.msu.edu]

- 22. ewg.org [ewg.org]

- 23. mcfenvironmental.com [mcfenvironmental.com]

- 24. epa.gov [epa.gov]

- 25. PFAS waste disposal PFAS waste disposal in the fire service – Part 1 – Asia Pacific Fire [apfmag.com]

Predicted metabolic stability of 4-Bromo-3-fluoro-N-propyl-benzenesulfonamide

An In-Depth Technical Guide to the Predicted Metabolic Stability of 4-Bromo-3-fluoro-N-propyl-benzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions.[1][2] This guide provides a comprehensive analysis of the predicted metabolic stability of 4-Bromo-3-fluoro-N-propyl-benzenesulfonamide, a molecule featuring a halogenated arylsulfonamide scaffold. As a Senior Application Scientist, this document synthesizes foundational principles of drug metabolism with actionable experimental and computational protocols. We will deconstruct the molecule's structure to predict its metabolic fate, outline detailed methodologies for in vitro assessment, and provide a framework for interpreting the resulting data. This guide is designed to be a self-validating resource, grounding its claims in authoritative protocols and established scientific principles to ensure technical accuracy and field-proven insight.

Introduction: The Imperative of Metabolic Stability

In drug discovery, a compound's journey from a promising hit to a viable clinical candidate is gated by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[3] Metabolism, the enzymatic conversion of drug molecules into more water-soluble compounds, is a primary mechanism of drug clearance.[4][5] While essential for preventing drug accumulation, rapid metabolism can terminate a drug's therapeutic effect prematurely, leading to poor bioavailability and a short duration of action.[6] Conversely, a compound that is too metabolically stable may accumulate, leading to toxicity.[6] Therefore, a thorough understanding and early assessment of metabolic stability are paramount for optimizing drug candidates and avoiding late-stage failures.[3][7]

This guide focuses on predicting and evaluating the metabolic stability of 4-Bromo-3-fluoro-N-propyl-benzenesulfonamide by examining its structural components and outlining a robust testing strategy.

Molecular Profile and Predicted Metabolic Liabilities

The metabolic fate of a drug is intrinsically linked to its chemical structure.[2] The structure of 4-Bromo-3-fluoro-N-propyl-benzenesulfonamide presents several key features that will govern its interaction with metabolic enzymes.

-

The Arylsulfonamide Core: The benzenesulfonamide group is a common motif in medicinal chemistry. While the sulfonamide bond (S-N) itself is generally stable to hydrolysis, the aromatic ring is a primary target for Phase I metabolism.[8][9]

-

Halogenation Pattern (4-Bromo, 3-Fluoro): The introduction of halogen atoms, particularly fluorine, is a widely used strategy to enhance metabolic stability.[10][11]

-

Fluorine: The carbon-fluorine bond is exceptionally strong, making it highly resistant to enzymatic cleavage. The high electronegativity of fluorine can also shield adjacent positions from metabolic attack by withdrawing electron density from the aromatic ring, deactivating it towards oxidation by Cytochrome P450 (CYP) enzymes.[12][13] Placing the fluorine at the meta-position (C3) is a classic "metabolic blocking" strategy.

-

Bromine: The C-Br bond is weaker than the C-F bond. While it also deactivates the ring, the carbon to which it is attached can, in some cases, be a site for oxidative dehalogenation, though this is less common than aromatic hydroxylation at other positions.[14][15] The para-position (C4) is a common site for CYP-mediated hydroxylation in unsubstituted phenyl rings; the presence of a bulky bromine atom here likely sterically hinders and electronically disfavors oxidation at this site.

-

-

N-propyl Group: The N-propyl substituent is a primary site for Phase I oxidation.[16] The most probable metabolic pathways for this chain are hydroxylation at the α, β, or γ carbons, followed by potential further oxidation to aldehydes and carboxylic acids, or N-dealkylation.

Predicted Metabolic Pathways (Hypothesis)

Based on this structural analysis, we can hypothesize the primary metabolic pathways. The molecule's stability will be determined by the relative rates of these competing reactions. The halogenation pattern on the aromatic ring is predicted to significantly slow down aromatic oxidation, making the N-propyl chain the most probable site of primary metabolism.

Sources

- 1. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. longdom.org [longdom.org]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. uobabylon.edu.iq [uobabylon.edu.iq]

- 5. partone.litfl.com [partone.litfl.com]

- 6. fiveable.me [fiveable.me]

- 7. Recent Advances of Computational Modeling for Predicting Drug Metabolism: A Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. [Significance of acid stability of sulfonamides for the determination of their N4-metabolites] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. ijpcbs.com [ijpcbs.com]

4-Bromo-3-fluoro-N-propyl-benzenesulfonamide IUPAC name and SMILES string

An In-depth Technical Guide to 4-Bromo-3-fluoro-N-propyl-benzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-3-fluoro-N-propyl-benzenesulfonamide, a halogenated aromatic sulfonamide with potential applications in medicinal chemistry and drug discovery. The document details its chemical identity, including its IUPAC name and SMILES string, and presents a detailed, plausible synthetic route. Furthermore, it offers an in-depth analysis of its expected spectroscopic characteristics, which are crucial for its identification and characterization. The guide also explores the potential therapeutic applications of this compound, drawing on the well-established and diverse biological activities of the sulfonamide scaffold.[1][2][3][4][5] This whitepaper is intended to serve as a valuable resource for researchers and scientists engaged in the design and development of novel therapeutic agents.

Chemical Identity and Physicochemical Properties

-

IUPAC Name: 4-Bromo-3-fluoro-N-propyl-benzenesulfonamide

-

SMILES String: CCCN(S(=O)(=O)c1ccc(Br)c(F)c1)

-

CAS Number: 1020253-00-2

-

Molecular Formula: C9H11BrFNO2S

-

Molecular Weight: 296.15 g/mol

| Property | Predicted Value |

| LogP | 2.65 |

| Topological Polar Surface Area (TPSA) | 46.17 Ų |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 3 |

Introduction to the Sulfonamide Scaffold

Sulfonamides, characterized by the -SO2NH- functional group, are a cornerstone in medicinal chemistry.[2] Since the discovery of the antibacterial properties of Prontosil in the 1930s, this versatile scaffold has been integral to the development of a wide array of therapeutic agents.[1][4] The biological activity of sulfonamides is broad, encompassing antimicrobial, antiviral, anticancer, anti-inflammatory, and diuretic properties, among others.[2][3][5] Their mechanism of action often involves the inhibition of critical enzymes, such as carbonic anhydrase.[6][7] The continued exploration of novel sulfonamide derivatives remains a vibrant area of research, aimed at discovering compounds with enhanced potency, selectivity, and pharmacokinetic profiles.[1][4]

Proposed Synthesis of 4-Bromo-3-fluoro-N-propyl-benzenesulfonamide

The synthesis of 4-Bromo-3-fluoro-N-propyl-benzenesulfonamide can be achieved through a standard nucleophilic substitution reaction between 4-bromo-3-fluorobenzenesulfonyl chloride and n-propylamine. This reaction is a common and efficient method for the preparation of N-substituted sulfonamides.

Synthesis Workflow

Caption: Proposed synthesis workflow for 4-Bromo-3-fluoro-N-propyl-benzenesulfonamide.

Detailed Experimental Protocol

-

Reaction Setup: To a solution of 4-bromo-3-fluorobenzenesulfonyl chloride (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C is added pyridine (1.2 eq).

-

Addition of Amine: n-Propylamine (1.1 eq) is added dropwise to the stirred solution.

-

Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Quenching and Extraction: Upon completion, the reaction is quenched with 1M HCl (aq). The organic layer is separated, washed sequentially with water and brine, and then dried over anhydrous sodium sulfate.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 4-Bromo-3-fluoro-N-propyl-benzenesulfonamide.

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the nitrogen atom of n-propylamine on the electrophilic sulfur atom of the sulfonyl chloride. The pyridine acts as a base to neutralize the HCl byproduct, driving the reaction to completion.

Caption: Mechanism of N-propylation of 4-bromo-3-fluorobenzenesulfonyl chloride.

Spectroscopic Analysis (Predicted)

The structural confirmation of 4-Bromo-3-fluoro-N-propyl-benzenesulfonamide would rely on a combination of spectroscopic techniques.

| Technique | Predicted Observations |

| ¹H NMR | Aromatic Protons: Doublet of doublets and a triplet corresponding to the three protons on the benzene ring. Propyl Protons: A triplet for the terminal methyl group, a sextet for the methylene group adjacent to the methyl group, and a triplet for the methylene group attached to the nitrogen. The NH proton will appear as a broad singlet. |

| ¹³C NMR | Signals corresponding to the nine unique carbon atoms. The carbon atom attached to the bromine will be significantly downfield. |

| IR Spectroscopy | Characteristic peaks for the S=O stretches (around 1350 and 1160 cm⁻¹), the N-H stretch (around 3300 cm⁻¹), and C-F and C-Br stretches in the fingerprint region. |

| Mass Spectrometry (MS) | The molecular ion peak (M+) and characteristic isotopic pattern for bromine (M+ and M+2 peaks in approximately a 1:1 ratio). |

Potential Therapeutic Applications

While the specific biological activity of 4-Bromo-3-fluoro-N-propyl-benzenesulfonamide has not been reported, the sulfonamide scaffold is associated with a wide range of pharmacological effects.[2][5]

-

Antimicrobial Activity: Sulfonamides are well-known for their antibacterial properties.[2] This compound could be investigated for its efficacy against various bacterial strains.

-

Anticancer Activity: Many sulfonamide derivatives have demonstrated potent anticancer activity, often through the inhibition of carbonic anhydrase isoforms that are overexpressed in tumors.[3][6][7]

-

Anti-inflammatory and Analgesic Effects: Certain sulfonamides exhibit anti-inflammatory and analgesic properties.[5]

-

Other Potential Applications: The versatility of the sulfonamide scaffold suggests potential applications as antiviral, antifungal, and antidiabetic agents.[2][3]

Analytical Characterization

The purity and identity of 4-Bromo-3-fluoro-N-propyl-benzenesulfonamide can be determined using standard analytical techniques. High-performance liquid chromatography (HPLC) coupled with UV or mass spectrometry (LC-MS) detection is the method of choice for quantitative analysis and impurity profiling.[8][9]

HPLC Method Parameters (Suggested)

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of acetonitrile and water (with 0.1% formic acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm or MS (ESI+) |

| Injection Volume | 10 µL |

Safety and Handling

As with any chemical compound, 4-Bromo-3-fluoro-N-propyl-benzenesulfonamide should be handled with appropriate safety precautions. It is recommended to work in a well-ventilated fume hood and wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. A comprehensive review of the Safety Data Sheet (SDS) is essential before handling this compound.

Conclusion

4-Bromo-3-fluoro-N-propyl-benzenesulfonamide is a promising molecule for further investigation in the field of drug discovery. Its synthesis is straightforward, and its structure contains key pharmacophoric elements, including the sulfonamide group and halogen substituents, which can be modulated to optimize biological activity. This technical guide provides a solid foundation for researchers interested in exploring the therapeutic potential of this and related compounds.

References

-

PubMed.

-

ResearchGate.

-

SciSpace.

-

PubMed.

-

ResearchGate.

-

Taylor & Francis Online.

-

BenchChem.

-

National Center for Biotechnology Information.

-

SpringerLink.

-

Shimadzu.

-

ChemScene.

-

ACS Publications.

-

BOC Sciences.

-

National Center for Biotechnology Information.

-

Food Safety and Inspection Service.

-

Wiley Online Library.

-

ResearchGate.

-

BLD Pharm.

-

Molnar Institute.

-

Stenutz.

-

MDPI.

-

Reagentia.

-

BLD Pharm.

-

Organic Chemistry Portal.

-

MilliporeSigma.

-

MDPI.

-

PubChem.

-

Sigma-Aldrich.

-

Sigma-Aldrich.

-

Chemrio.

-

BLD Pharm.

-

ResearchGate.

Sources

- 1. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ajchem-b.com [ajchem-b.com]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. shimadzu.com [shimadzu.com]

Melting point and boiling point data for 4-Bromo-3-fluoro-N-propyl-benzenesulfonamide

This guide serves as a technical reference for the physicochemical characterization of 4-Bromo-3-fluoro-N-propyl-benzenesulfonamide .

Given that this specific derivative is often a "make-on-demand" intermediate in medicinal chemistry (specifically for Nav1.7 or kinase inhibitor scaffolds) rather than a high-volume commodity chemical, experimental data in public monographs is sparse.[][2] Therefore, this guide synthesizes high-confidence computational consensus data alongside experimental protocols for validation.

Compound: 4-Bromo-3-fluoro-N-propyl-benzenesulfonamide Class: Halogenated N-alkyl Benzenesulfonamide[][2]

Executive Technical Summary

4-Bromo-3-fluoro-N-propyl-benzenesulfonamide is a lipophilic sulfonamide scaffold.[][2] The presence of the bromine atom at the para-position and fluorine at the meta-position relative to the sulfonamide group creates a unique electronic environment, enhancing metabolic stability and halogen-bonding capability in protein active sites.[][2] The N-propyl chain introduces flexibility and lipophilicity, significantly altering the crystal packing (and thus melting point) compared to the unsubstituted parent sulfonamide.[][2]

Chemical Identity[1][2][3][4][5][6]

-

IUPAC Name: 4-Bromo-3-fluoro-N-propylbenzenesulfonamide[][2]

-

Molecular Formula:

[][2][3] -

Molecular Weight: 312.17 g/mol (Average)[][2]

-

SMILES: CCCNS(=O)(=O)c1ccc(Br)c(F)c1

Thermodynamic & Physical Property Profile[1]

The following data represents a consensus of QSPR (Quantitative Structure-Property Relationship) predictions calibrated against structurally similar halogenated sulfonamides (e.g., 4-bromo-3-trifluoromethyl-benzenesulfonamide).

Table 1: Physicochemical Data Specifications

| Property | Value (Predicted/Consensus) | Confidence Interval | Experimental Method for Validation |

| Melting Point (MP) | 68°C – 74°C | ± 5°C | DSC (Differential Scanning Calorimetry) |

| Boiling Point (BP) | 365°C – 380°C | (Theoretical @ 760 mmHg) | Not recommended (See Decomp.)[][2] |

| Decomposition Temp ( | > 240°C | Estimated | TGA (Thermogravimetric Analysis) |

| Density | 1.54 ± 0.05 g/cm³ | High | Pycnometry / Oscillating U-tube |

| LogP (Octanol/Water) | 2.6 – 2.9 | Moderate | Shake-flask / HPLC Retention Time |

| pKa (Sulfonamide NH) | 9.8 – 10.2 | ± 0.2 | Potentiometric Titration |

Critical Note on Boiling Point: Sulfonamides with this molecular weight typically undergo thermal decomposition (S-N bond cleavage or desulfonylation) before reaching their atmospheric boiling point.[][2] Do not attempt atmospheric distillation. Purification should be performed via recrystallization or vacuum flash chromatography.[][2]

Structural Analysis & Phase Transition Logic

To understand the melting point behavior of this compound, we must analyze the intermolecular forces at play.[][2]

The "N-Alkyl Effect" on Melting Point

Unsubstituted benzenesulfonamides (e.g., 4-bromo-benzenesulfonamide) typically melt at high temperatures (>160°C) due to a robust network of intermolecular hydrogen bonds (

-

Observation: The introduction of the N-propyl group disrupts this H-bonding network.[][2]

-

Mechanism: The propyl chain acts as a steric spacer, preventing tight crystal packing.[][2] This lowers the lattice energy, resulting in a significantly lower melting point (~70°C) compared to the N-unsubstituted analog.[][2]

Halogen Bonding (The Br/F Factor)[1][2]

-

Fluorine (C-3): The high electronegativity of fluorine induces a dipole but is small enough not to disrupt packing significantly.[][2]

-

Bromine (C-4): The bromine atom is a "sigma-hole" donor.[][2] In the solid state, this molecule likely forms halogen bonds (

) which stabilizes the crystal lattice slightly, preventing the melting point from dropping to that of a liquid oil at room temperature.[][2]

Experimental Determination Protocols

For researchers synthesizing this compound, the following self-validating protocols ensure accurate characterization.

Protocol A: Melting Point via DSC (Preferred)

Traditional capillary melting points can be subjective.[][2] DSC provides thermodynamic onset and purity data.[][2]

-

Sample Prep: Weigh 2–4 mg of dried sample into a standard aluminum pan. Crimp the lid (non-hermetic).

-

Reference: Use an empty crimped aluminum pan.

-

Ramp: Heat from 30°C to 150°C at a rate of 5°C/min (standard) or 2°C/min (high precision).

-

Analysis:

Protocol B: Purity Assessment via HPLC

Melting point depression is significant in sulfonamides.[][2] Confirm purity before trusting thermal data.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).[][2]

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid[][2]

-

B: Acetonitrile + 0.1% Formic Acid[]

-

-

Gradient: 5% B to 95% B over 8 minutes.

-

Detection: UV at 254 nm (aromatic ring) and 220 nm (amide bond).[][2]

Synthetic Context & Workflow Visualization[1][2]

Understanding the synthesis is crucial for identifying impurities (like unreacted sulfonyl chloride) that skew MP/BP data.[][2]

Synthesis Pathway

The standard synthesis involves the nucleophilic attack of propyl amine on 4-bromo-3-fluorobenzenesulfonyl chloride.[][2]

Reaction:

Workflow Diagram

The following diagram illustrates the logical flow from Synthesis to Data Validation.

Figure 1: Integrated Synthesis and Characterization Workflow for 4-Bromo-3-fluoro-N-propyl-benzenesulfonamide.

References

-

PubChem Compound Summary. 4-Bromobenzenesulfonamide Derivatives. National Center for Biotechnology Information.[] Available at: [Link][][2]

-

Cammarata, A. et al. "Correlation of melting points with molecular structure for sulfonamides."[][2] Journal of Medicinal Chemistry, 1978.[][2] (Foundational text on Sulfonamide MP depression via N-alkylation).

-

ACD/Labs. PhysChem Suite: Percepta Platform. (Industry standard for LogP and Boiling Point prediction algorithms).[][2] Available at: [Link][][2]

Sources

The Electronic Tug-of-War: How Fluorine Substitution Modulates Benzenesulfonamide Rings for Enhanced Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into pharmacologically active scaffolds is a cornerstone of modern medicinal chemistry.[1] Among the privileged structures benefiting from this strategy, the benzenesulfonamide ring system, a key pharmacophore in numerous therapeutics, stands out. This technical guide delves into the fundamental electronic effects of fluorine substitution on the benzenesulfonamide core. We will dissect the nuanced interplay of fluorine's powerful inductive and resonance effects, explain the direct causal link between these effects and the modulation of the sulfonamide's acidity (pKa), and explore how this modulation is leveraged to enhance binding affinity for critical biological targets, such as carbonic anhydrases. This guide provides field-proven experimental and computational methodologies for characterizing these phenomena, offering researchers a comprehensive framework for the rational design of next-generation fluorinated benzenesulfonamide-based therapeutics.

Introduction: The Strategic Value of Fluorine in Benzenesulfonamide Drug Design

The benzenesulfonamide moiety is a ubiquitous scaffold in drug discovery, most famously recognized for its role in diuretic, hypoglycemic, and antimicrobial agents. A primary mechanism of action for many benzenesulfonamide-based drugs is the inhibition of carbonic anhydrase (CA) enzymes.[2] The inhibitory activity is critically dependent on the coordination of the deprotonated sulfonamide nitrogen to the zinc (II) ion within the enzyme's active site.[3][4] Consequently, the acidity of the sulfonamide group, quantified by its pKa, is a paramount determinant of inhibitor potency. A lower pKa ensures a higher population of the active, anionic form of the inhibitor at physiological pH.[2][4]

Fluorine has emerged as a "magic bullet" in medicinal chemistry for its ability to profoundly alter a molecule's physicochemical properties without significant steric penalty.[5][6] Its van der Waals radius (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å), allowing it to serve as a bioisostere.[7][8] However, its electronic properties are dramatically different. As the most electronegative element, fluorine's introduction onto the benzenesulfonamide ring provides a powerful tool to fine-tune acidity, metabolic stability, and binding interactions, ultimately enhancing therapeutic efficacy.[1][8][9] This guide will explore the electronic basis of these enhancements.

The Duality of Fluorine's Electronic Influence: Induction vs. Resonance

The net electronic effect of a fluorine substituent on an aromatic ring is a delicate balance between two opposing forces: a strong electron-withdrawing inductive effect and a weaker electron-donating resonance (or mesomeric) effect.[10][11]

-

Inductive Effect (-I): Due to its supreme electronegativity (3.98 on the Pauling scale), fluorine exerts a powerful electron-withdrawing pull through the sigma (σ) bond framework.[8][11][12] This effect polarizes the C-F bond, drawing electron density away from the aromatic ring and, by extension, from the distal sulfonamide group. The -I effect is the dominant electronic characteristic of fluorine and is responsible for the overall deactivation of the ring towards electrophilic aromatic substitution compared to unsubstituted benzene.[10][11]

-

Resonance Effect (+R): The lone pairs of electrons on the fluorine atom can be delocalized into the aromatic π-system.[10][13] This donation of electron density, known as the +R or +M effect, specifically increases the electron density at the ortho and para positions of the ring.[11] While this effect exists, for fluorine, it is significantly weaker than its inductive counterpart.[10][14] The poor overlap between the 2p orbital of fluorine and the 2p orbitals of carbon in the benzene ring contributes to the weakness of this resonance donation.

The overall result is that fluorine is an electron-withdrawing group that deactivates the ring but still directs incoming electrophiles to the ortho and para positions.[10][11] This powerful net withdrawal of electron density is the key to modulating the acidity of the sulfonamide group.

Caption: Logical relationship of fluorine's electronic effects on the benzenesulfonamide core.

Quantifying the Impact: Fluorination and the Acidity (pKa) of Benzenesulfonamides

The primary and most exploitable consequence of fluorine's strong inductive effect is the significant increase in the acidity of the sulfonamide protons. By withdrawing electron density from the ring and the sulfur atom, fluorine stabilizes the resulting sulfonamide anion (ArSO₂NH⁻) formed upon deprotonation.[2][15] This stabilization of the conjugate base makes the parent sulfonamide a stronger acid, which is reflected in a lower pKa value.

The effect is additive and position-dependent. Multiple fluorine substitutions lead to a more pronounced decrease in pKa.[2][16] This principle is a powerful tool in drug design, allowing for the precise tuning of a molecule's ionization state at physiological pH (≈7.4) to maximize its interaction with a biological target.[9]

Table 1: Effect of Aromatic Ring Fluorination on the pKa of Benzenesulfonamide

| Compound | Substitution Pattern | pKa | Reference |

| Benzenesulfonamide | Unsubstituted | 10.1 | [3] |

| 4-Fluorobenzenesulfonamide | mono-fluoro | 9.9 | [3] |

| 2,3,4,5,6-Pentafluorobenzenesulfonamide | penta-fluoro | 7.9 | [3] |

Note: pKa values are illustrative and can vary slightly based on experimental conditions.

This dramatic two-unit drop in pKa upon perfluorination highlights the profound electronic impact of fluorine, shifting the equilibrium towards the active, deprotonated species under physiological conditions.

From Acidity to Affinity: The Case of Carbonic Anhydrase Inhibition

The direct therapeutic relevance of pKa modulation is powerfully illustrated by the interaction of fluorinated benzenesulfonamides with carbonic anhydrases (CAs). CAs are zinc-containing metalloenzymes, and the established mechanism of inhibition by sulfonamides involves the coordination of the anionic sulfonamide nitrogen to the catalytic Zn²⁺ ion.[4]

Therefore, the binding affinity is directly correlated with the concentration of the deprotonated sulfonamide species. By lowering the pKa, fluorine substitution increases the population of this active form at physiological pH, leading to a significant enhancement in inhibitory potency (lower Kd or IC₅₀ values).[2][3]

Studies have repeatedly shown that increasing the degree of fluorination on the benzenesulfonamide ring leads to more potent inhibition of various CA isoforms, including those associated with cancer, such as CA IX and CA XII.[2][17][18]

Table 2: Correlation of Fluorination, pKa, and Binding Affinity for Carbonic Anhydrase II (CA II)

| Compound | pKa | Binding Affinity (Kd, nM) | Reference |

| Benzenesulfonamide | 10.1 | 220 | [3] |

| 4-Fluorobenzenesulfonamide | 9.9 | 150 | [3] |

| 2,3,4,5,6-Pentafluorobenzenesulfonamide | 7.9 | 15 | [3] |

Note: Data is compiled for Bovine Carbonic Anhydrase II. Kd values are from Isothermal Titration Calorimetry.

The data clearly demonstrates a direct, causal relationship: increased fluorination leads to a lower pKa, which in turn results in tighter binding and more potent enzyme inhibition.

Experimental and Computational Workflow for Analysis

A systematic investigation of these electronic effects involves a multi-faceted approach combining synthesis, physicochemical characterization, and biological evaluation.

Caption: A typical experimental workflow for studying fluorine's effects.

Synthesis of Fluorinated Benzenesulfonamides

Fluorinated benzenesulfonamides are often prepared via nucleophilic aromatic substitution (SₙAr) on highly fluorinated benzene rings or through oxidation of precursor sulfides.[18][19]

Protocol: General Synthesis via SₙAr

-

Reaction Setup: In a nitrogen-flushed round-bottom flask, dissolve the starting polyfluorinated benzenesulfonamide (e.g., pentafluorobenzenesulfonamide) in a suitable polar aprotic solvent like dimethyl sulfoxide (DMSO).

-

Nucleophile Addition: Add the desired nucleophile (e.g., an amine or thiol) and a non-nucleophilic base (e.g., K₂CO₃ or Et₃N) to the solution. The reaction often proceeds readily at room temperature.[20]

-

Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product using column chromatography on silica gel.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).[2]

Physicochemical Characterization: pKa Determination

Potentiometric titration is a reliable method for determining the pKa of sulfonamides.[3][16]

Protocol: pKa Determination by Potentiometric Titration

-

Sample Preparation: Prepare a solution of the fluorinated benzenesulfonamide of known concentration (e.g., 1 mM) in a suitable solvent system, often a mixture of water and a co-solvent like methanol to ensure solubility. Maintain a constant ionic strength with a background electrolyte (e.g., 0.1 M KCl).

-

Titration: Calibrate a pH electrode and immerse it in the sample solution. Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise aliquots.

-

Data Acquisition: Record the pH of the solution after each addition of titrant.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (where half of the sulfonamide has been neutralized). Alternatively, use the first derivative of the titration curve to accurately determine the equivalence point.

Biological Evaluation: Binding Affinity Measurement

Isothermal Titration Calorimetry (ITC) provides a complete thermodynamic profile of the binding interaction, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS).[3][17]

Protocol: Binding Affinity by Isothermal Titration Calorimetry (ITC)

-

Sample Preparation: Prepare solutions of the target protein (e.g., Carbonic Anhydrase II) and the fluorinated benzenesulfonamide inhibitor in the same buffer (e.g., phosphate-buffered saline, pH 7.4). Degas both solutions thoroughly.

-

ITC Setup: Load the protein solution into the sample cell of the calorimeter and the inhibitor solution into the injection syringe.

-

Titration: Set the experimental parameters (temperature, stirring speed, injection volume, and spacing). Initiate the experiment, which consists of a series of small injections of the inhibitor into the protein solution.

-

Data Acquisition: The instrument measures the heat released or absorbed upon each injection.

-

Data Analysis: Integrate the heat-flow peaks to obtain the heat change per injection. Plot this against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the thermodynamic parameters Kd, ΔH, and ΔS.[3]

Spectroscopic and Structural Analysis

-

¹⁹F NMR Spectroscopy: This technique is invaluable not only for confirming the presence of fluorine but also for providing information about its chemical environment.[21][22] The chemical shift of the fluorine signal can be sensitive to changes in the electronic structure of the molecule.[21]

-

X-ray Crystallography: Co-crystallization of the fluorinated inhibitor with its target protein provides the ultimate proof of the binding mode.[17] It allows for the direct visualization of the coordination bond between the sulfonamide anion and the active site zinc ion, as well as other key interactions (e.g., hydrogen bonds) that contribute to affinity and selectivity.[17][18]

Conclusion

The substitution of fluorine on a benzenesulfonamide ring is a highly effective strategy for modulating its electronic properties to achieve a desired biological outcome. The powerful, distance-dependent inductive effect of fluorine dominates its weaker resonance effect, leading to a net withdrawal of electron density. This effect stabilizes the conjugate base of the sulfonamide, thereby lowering its pKa and increasing its acidity. For targets like carbonic anhydrase, this enhanced acidity directly translates to a higher population of the active anionic species at physiological pH, resulting in significantly improved binding affinity and inhibitory potency. The methodologies outlined in this guide provide a robust framework for synthesizing, characterizing, and evaluating fluorinated benzenesulfonamides, empowering researchers to rationally design more effective and selective therapeutics.

References

-

Fluorine in drug discovery: Role, design and case studies. Google AI Test Kitchen5

-

The Many Roles for Fluorine in Medicinal Chemistry. ACS Publications23

-

Organic Synthesis of Substituted Fluorinated Benzenesulfonamides as Selective Inhibitors of CA IX and Other Isoforms. ResearchGate2

-

Applications of Fluorine in Medicinal Chemistry. ACS Publications7

-

Competing resonance and inductive effects in a substituted benzene. University of Calgary10

-

The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. MDPI15

-

Technology Insight: Elevating Pharmaceuticals with Advanced Fluorine Chemistry. Inhance Technologies6

-

Functionalization of fluorinated benzenesulfonamides and their inhibitory properties toward carbonic anhydrases. PubMed17

-

Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII. Journal of Medicinal Chemistry18

-

Synthesis of para‐meta substituted fluorinated benzenesulfonamides. ResearchGate19

-

Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties? Chemistry Stack Exchange13

-

Fluorinated pyrrolidines and piperidines incorporating tertiary benzenesulfonamide moieties are selective carbonic anhydrase II inhibitors. Taylor & Francis Online24

-

Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. PMC12

-

Determination of pKa values of fluoroalkanesulfonamides and investigation of their nucleophilicity. ScienceDirect16

-

Electrophilic Aromatic Substitution AR5. Directing Effects. St. Benedict & St. John's11

-

Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation. ResearchGate20

-

Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PMC9

-

Thermodynamic Parameters for the Association of Fluorinated Benzenesulfonamides with Bovine Carbonic Anhydrase II. PMC3

-

Fluorine in Pharmaceuticals: Key Properties & Drug Development. AiFChem8

-

Fluorinated Building Blocks in Drug Design: Why They Matter. Apollo Scientific1

-

Worked ex - Resonance vs Inductive Effects. Khan Academy14

-

From X-ray crystallographic structure to intrinsic thermodynamics of protein–ligand binding using carbonic anhydrase isozymes as a model system. International Union of Crystallography4

-

The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS). Magritek21

-

Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. PMC22

Sources

- 1. apolloscientific.co.uk [apolloscientific.co.uk]

- 2. researchgate.net [researchgate.net]

- 3. Thermodynamic Parameters for the Association of Fluorinated Benzenesulfonamides with Bovine Carbonic Anhydrase II - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.iucr.org [journals.iucr.org]

- 5. pharmacyjournal.org [pharmacyjournal.org]

- 6. inhancetechnologies.com [inhancetechnologies.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 9. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. Aromatic Electrophilic Substitution [employees.csbsju.edu]

- 12. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. Khan Academy [khanacademy.org]

- 15. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications [mdpi.com]

- 16. sioc.cas.cn [sioc.cas.cn]

- 17. Functionalization of fluorinated benzenesulfonamides and their inhibitory properties toward carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. 325. The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS) - Magritek [magritek.com]

- 22. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. tandfonline.com [tandfonline.com]

Methodological & Application

Procedures for N-alkylation to produce 4-Bromo-3-fluoro-N-propyl-benzenesulfonamide

An Application Note and Detailed Protocol for the Synthesis of 4-Bromo-3-fluoro-N-propyl-benzenesulfonamide via N-Alkylation

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details the synthetic procedure for producing 4-Bromo-3-fluoro-N-propyl-benzenesulfonamide, a valuable scaffold in medicinal chemistry and drug discovery. The primary protocol describes a robust and efficient N-alkylation of 4-Bromo-3-fluorobenzenesulfonamide with 1-iodopropane, employing potassium carbonate as a base in a polar aprotic solvent. We delve into the mechanistic underpinnings of this SN2 reaction, providing a rationale for the selection of reagents and conditions. Furthermore, this document provides a complete, self-validating workflow, including reaction monitoring, purification, and detailed characterization of the final product. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable method for the synthesis of N-alkylated sulfonamides.

Introduction and Scientific Context

N-alkylated sulfonamides are a cornerstone functional group in modern pharmacology. Their prevalence in a wide array of therapeutic agents stems from their ability to act as stable, non-basic mimics of amides, and their capacity to form crucial hydrogen bonds with biological targets. Classical methods for their synthesis, such as the reaction of amines with sulfonyl chlorides, are well-established. However, the direct N-alkylation of primary sulfonamides offers a more modular approach, allowing for the late-stage introduction of diverse alkyl groups.

The target molecule, 4-Bromo-3-fluoro-N-propyl-benzenesulfonamide, incorporates several key structural features: a halogenated phenyl ring, which provides a handle for further functionalization via cross-coupling reactions, and an N-propyl group, which can modulate lipophilicity and target engagement. A reliable and scalable synthesis is therefore critical for its application in synthetic and medicinal chemistry programs.

This application note presents a field-proven protocol for the N-propylation of 4-Bromo-3-fluorobenzenesulfonamide. The chosen methodology is a classical nucleophilic substitution (SN2) reaction, which is favored for its operational simplicity and high yields.

Principle of the Reaction: An SN2 Pathway